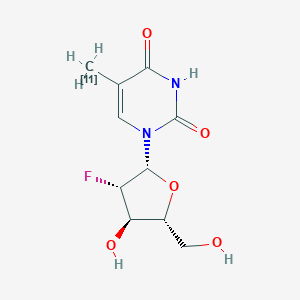
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Overview
Description
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid is a chemical compound used as a pharmaceutical intermediate . It is a pyrimidine derivative .
Synthesis Analysis
The synthesis of this compound involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular structure of this compound is C6H2ClF3N2O2 .Chemical Reactions Analysis
The chloride in this compound was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
This compound is slightly soluble in water . It has a molecular weight of 226.54 . It has a refractive index of 1.447 and a density of 1.513 g/mL at 25 °C .Scientific Research Applications
Generation and Functionalization of Trifluoromethyl-Substituted Pyrimidines : 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid can be synthesized from other pyrimidine derivatives with satisfactory to excellent yields, indicating its potential in organic synthesis and chemical research (Schlosser, Lefebvre, & Ondi, 2006).
Inhibitors of NF-kappaB and AP-1 Gene Expression : Derivatives of this compound have been studied for their potential as inhibitors of transcription factors NF-kappaB and AP-1, important in cancer research and pharmaceutical development (Palanki et al., 2000).
Cocrystal Design in Pharmaceutical and Materials Science : The compound plays a role in the design of cocrystals, which has applications in pharmaceutical formulation and materials science. Studies on cocrystals involving similar pyrimidine units have been conducted, showing the potential for developing new materials or drug delivery systems (Rajam et al., 2018).
Regioexhaustive Functionalization in Organic Synthesis : The compound is used in studies focusing on regioexhaustive functionalization, a concept important in organic synthesis for creating complex molecules (Cottet & Schlosser, 2004).
Synthesis of Dihydrofolic Reductase Inhibitors : Derivatives of this compound have been synthesized and evaluated as inhibitors of dihydrofolic reductase, which is significant in the development of anticancer and antimicrobial agents (Baker & Jordaan, 1965).
Study of Basic Esters of Substituted Pyrimidines : The compound is involved in the synthesis and characterization of various esters, indicating its versatility in chemical synthesis and potential applications in drug design (Grant, Seemann, & Winthrop, 1956).
Microwave-assisted Synthesis Applications : The compound's derivatives have been synthesized using microwave irradiation, demonstrating its utility in modern, rapid synthesis techniques (Hesse, Perspicace, & Kirsch, 2007).
Anti-inflammatory and Anti-microbial Activity : Derivatives of this compound have been synthesized and screened for their antibacterial, antifungal, and anti-inflammatory activities, suggesting potential pharmaceutical applications (A.S.Dongarwar et al., 2011).
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, influencing cellular processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes in the target’s function and subsequent cellular effects .
Biochemical Pathways
Pyrimidine derivatives can influence various biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, factors such as pH, temperature, and presence of other molecules can affect a compound’s stability and its interaction with targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-11-1-2(4(13)14)3(12-5)6(8,9)10/h1H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIWNYOADJRNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445404 | |
| Record name | 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188781-17-1 | |
| Record name | 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)





![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)


![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)

![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)